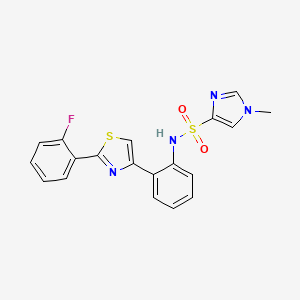
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase B (AKT) and Bruton's tyrosine kinase (BTK) signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Synthesis : Sulfonamide derivatives, including those related to the compound , have been synthesized through innovative one-pot synthesis methods. These methods enable the formation of heterocyclic compounds such as imidazo[1,2-a]pyridin-3-ylsulfonamides and imidazo[2,1-b]thiazol-5-ylsulfonamides, highlighting the compound's utility in creating complex molecular structures (Rozentsveig et al., 2013).
Antiproliferative Activities
Cancer Research : Sulfonamide derivatives have been extensively studied for their antiproliferative properties against various cancer cell lines. For instance, pyrazole-sulfonamide derivatives demonstrated significant selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity (Mert et al., 2014).
Antibacterial and Antimicrobial Applications
Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety have shown high antibacterial activity, indicating the potential of sulfonamide derivatives in combating bacterial infections (Azab et al., 2013).
Radiosensitization and Anticarcinogenic Properties
Radiosensitization : Certain imidazo[2,1-b][1,3]benzothiazole derivatives, including sulfonamide-based compounds, have been identified as effective radiosensitizers and anticarcinogenic agents, particularly against liver cancer Hep G2 cell lines (Majalakere et al., 2020).
Superoxide Dismutase Mimetic Activity
Antioxidant Properties : Sulfonamide complexes have been explored for their superoxide dismutase mimetic activity, showcasing the potential of these compounds in oxidative stress-related applications (Casanova et al., 1996).
Anticonvulsant Agents
Neurological Applications : Research into sulfonamide derivatives incorporating a thiazole moiety has yielded compounds with significant anticonvulsant activity, indicating their potential use in treating seizure disorders (Farag et al., 2012).
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, they may inhibit or activate biochemical pathways, enzymes, or receptors in biological systems . The exact mode of action would depend on the specific targets and the environment in which the compound is active.
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways when they enter physiological systems . The specific pathways affected would depend on the compound’s targets and its interaction with them.
Result of Action
Based on the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c1-24-10-18(21-12-24)28(25,26)23-16-9-5-3-7-14(16)17-11-27-19(22-17)13-6-2-4-8-15(13)20/h2-12,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYYGPSIVPGEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


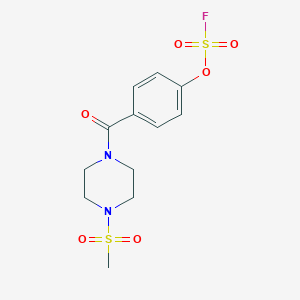
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)
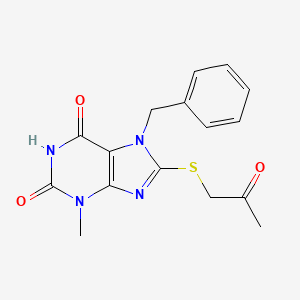
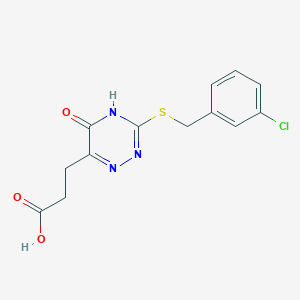
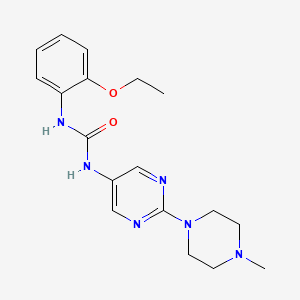
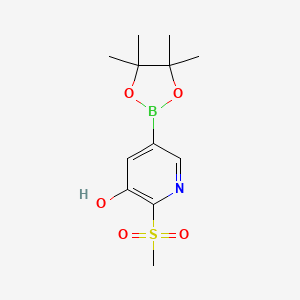


![2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740155.png)
![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)
![(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2740158.png)
![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine](/img/structure/B2740161.png)